molecular formula C17H14F2N2O2S B280175 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone

Katalognummer B280175
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NFYATEINICGPKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as AM-251 and is a potent and selective antagonist of the cannabinoid receptor CB1.

Wirkmechanismus

AM-251 acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. By binding to the CB1 receptor, AM-251 blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of various physiological processes. This results in the inhibition of the CB1 receptor-mediated signaling pathway, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
AM-251 has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity. AM-251 has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been found to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

AM-251 has several advantages and limitations for lab experiments. One of the advantages is its potent and selective antagonism of the CB1 receptor, which allows for the specific modulation of the CB1 receptor-mediated signaling pathway. However, one of the limitations is its poor solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of AM-251. One potential direction is the development of novel drugs based on the structure of AM-251 for the treatment of various medical conditions. Another potential direction is the investigation of the role of the CB1 receptor in various physiological processes and the potential therapeutic applications of CB1 receptor modulation. Additionally, the development of new synthesis methods for AM-251 and related compounds may also be an area of future research.
Conclusion:
In conclusion, AM-251 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. The synthesis of AM-251 is a complex process that requires expertise in organic chemistry. AM-251 has been extensively studied for its potential applications in the treatment of obesity, addiction, and pain. Its mechanism of action involves the competitive antagonism of the CB1 receptor, which is involved in the regulation of various physiological processes. AM-251 has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesemethoden

The synthesis of AM-251 involves several steps, including the reaction of 2,4-difluorobenzyl chloride with 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine to form an intermediate compound. The intermediate compound is then treated with 2,4-difluoroacetophenone in the presence of a base to yield the final product, AM-251. The synthesis of AM-251 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

AM-251 has been extensively studied for its potential applications in the development of drugs for various medical conditions. It has been found to be a potent and selective antagonist of the CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. AM-251 has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and pain.

Eigenschaften

Molekularformel

C17H14F2N2O2S

Molekulargewicht

348.4 g/mol

IUPAC-Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-difluorophenyl)methanone

InChI

InChI=1S/C17H14F2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3

InChI-Schlüssel

NFYATEINICGPKS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)F)F)N

Kanonische SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)F)F)N)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.